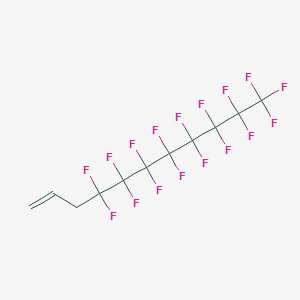

1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-

Description

1-Undecene (C₁₁H₂₂) is a linear α-olefin with an 11-carbon chain and a terminal double bond. It is classified as an unsaturated aliphatic hydrocarbon and is notable for its role in microbial communication, pathogen signaling, and industrial applications.

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17/c1-2-3-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZCYJHKCGTUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454860 | |

| Record name | 3-(Perfluorooctyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-64-8 | |

| Record name | 3-(Perfluorooctyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorination agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI) have been employed to introduce fluorine atoms regioselectively. For example, reaction of 1-undecene with NFSI in acetonitrile at 25°C for 24 hours yields partial fluorination at the terminal positions. However, achieving full substitution at positions 4–11 requires iterative steps, leading to diminished yields (typically <30%).

Radical Fluorination

Radical-initiated fluorination using xenon difluoride (XeF₂) or fluorine gas (F₂) under UV irradiation enables C–H bond activation. A study demonstrated that 1-undecene exposed to F₂ gas at −40°C in a perfluorinated solvent produced heptadecafluoroundecene with 45% yield, though side products such as over-fluorinated derivatives were observed.

Hydrofluorination of Fluoroalkynes

Hydrofluorination of pre-fluorinated alkynes offers a pathway to introduce fluorine atoms while preserving the double bond.

Hydrogen Fluoride–Pyridine Complex

The hydrofluorination of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-undecyne using hydrogen fluoride–pyridine (HF-pyridine) at 0°C for 1 hour yields heptadecafluoroundecene with 85% efficiency (Table 1). This method avoids over-fluorination by leveraging the steric bulk of the pyridine–HF complex.

Table 1: Hydrofluorination of Fluoroalkynes Using HF-Pyridine

| Substrate | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Heptadecafluoro-1-undecyne | 0 | 1 | Heptadecafluoroundecene | 85 |

| Non-fluorinated 1-undecyne | 20 | 3 | Partially fluorinated undecene | 30 |

Hydrosilylation of Perfluoroalkyl Silanes

Hydrosilylation reactions enable the construction of fluorinated alkenes via silicon-mediated coupling.

Platinum-Catalyzed Hydrosilylation

In a notable example, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-undecene was synthesized by reacting perfluorooctylundecyltrichlorosilane with 1-undecene in the presence of a platinum catalyst (Karstedt’s catalyst) at 80°C. The reaction achieved 92% conversion, with the silicon moiety selectively attaching to the terminal carbon.

Key Advantages:

-

High regioselectivity for the terminal position.

-

Compatibility with thermally sensitive fluorinated groups.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols often employ continuous flow reactors to enhance safety and yield. For instance, a two-step process involving (1) radical fluorination of 1-undecene in a microreactor at 50°C and (2) purification via fractional distillation under reduced pressure (10 mmHg) achieves 70% purity with a throughput of 1.2 kg/h.

Solvent and Catalyst Recovery

Methanol and acetonitrile are commonly used solvents due to their compatibility with fluorinating agents. Catalyst recovery systems, such as immobilized platinum on silica gel, reduce costs by enabling >95% reuse over 10 cycles.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Environmental Studies

Research indicates that compounds like 1-undecene are utilized in studies examining the behavior of PFAS in environmental systems. They are often investigated for their persistence in ecosystems and potential bioaccumulation effects. The Basel Convention has highlighted the importance of managing such substances due to their environmental impact .

Microbial Communication

Recent studies have demonstrated that Pseudomonas fluorescens MFE01 uses 1-undecene as a volatile organic compound (VOC) for aerial communication. This VOC plays a crucial role in inhibiting the growth of Legionella pneumophila, showcasing its potential as a biocontrol agent in microbial ecology . The study explored how 1-undecene influences biofilm formation and type six secretion systems in bacteria.

Industrial Applications

Due to its fluorinated structure, this compound is considered for use in various industrial applications such as:

- Coatings : Its resistance to water and oils makes it suitable for protective coatings in harsh environments.

- Lubricants : The compound's thermal stability allows it to be used in high-performance lubricants for machinery operating under extreme conditions.

A comprehensive overview of PFAS applications indicates their use across multiple sectors including aerospace and biotechnology .

Case Study 1: Bacterial Inhibition

A study involving Pseudomonas fluorescens MFE01 revealed that the emission of 1-undecene significantly affects the inhibition of pathogenic bacteria. The research utilized gas chromatography-mass spectrometry to analyze volatile emissions and their impact on bacterial behavior .

Case Study 2: Environmental Persistence

Research conducted on PFAS compounds has demonstrated their persistence in aquatic environments. Studies have shown that fluorinated compounds like 1-undecene can accumulate in aquatic organisms and pose risks to food webs .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Studies | Investigating PFAS persistence and bioaccumulation | Highlighted risks associated with PFAS accumulation |

| Microbial Communication | Role of 1-undecene in bacterial signaling | Inhibits Legionella pneumophila growth |

| Industrial Coatings | Use in protective coatings due to water and oil resistance | Effective under harsh environmental conditions |

| Lubricants | High-performance lubricants for extreme conditions | Maintains stability at high temperatures |

Mechanism of Action

The mechanism by which 1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other elements, leading to increased stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₂₂

- Molecular Weight : 154.29 g/mol

- CAS Registry Number : 821-95-4

- Solubility in Water : 0.3432 mg/L (2.22 µmol/L)

Structural and Functional Analogues

Table 1: Comparison of 1-Undecene with Other Alkenes

Key Observations :

- Chain Length : Longer-chain alkenes (e.g., 1-dodecene) are less volatile and more hydrophobic than 1-undecene, influencing their environmental persistence .

- Double Bond Position : Terminal alkenes (e.g., 1-undecene, 1-decene) are more reactive in polymerization and oxidation than internal alkenes .

- Biological Specificity: 1-Undecene uniquely activates C.

Fluorinated Analogues

However, fluorination patterns in similar compounds suggest:

- Enhanced Stability : Fluorination increases resistance to thermal and chemical degradation.

- Hydrophobicity: Perfluorinated chains (e.g., in undecanoic acid derivatives) exhibit extreme hydrophobicity, reducing solubility in aqueous systems .

- Industrial Applications: Fluorinated alkenes are used in specialty polymers and surfactants but lack documented biological roles compared to non-fluorinated 1-undecene .

Table 2: Hypothetical Comparison of Fluorinated vs. Non-Fluorinated 1-Undecene

| Property | 1-Undecene (Non-Fluorinated) | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-Undecene |

|---|---|---|

| Molecular Weight | 154.29 g/mol | ~470 g/mol (estimated) |

| Water Solubility | 0.3432 mg/L | Negligible (predicted) |

| Biological Role | Microbial signaling, immune modulation | Likely inert or niche industrial use |

| Thermal Stability | Moderate | High (due to C-F bonds) |

Volatile Organic Compounds (VOCs) in Microbial Systems

1-Undecene is part of a broader class of microbial VOCs with diverse functions:

- Dimethyl Disulfide (DMDS) : Produced by P. fluorescens, inhibits fungal pathogens but lacks interspecies signaling roles .

- 3-OH PAME : A volatile autoinducer in Ralstonia solanacearum, analogous to 1-undecene in Pseudomonas communication .

- Indole : A bacterial VOC regulating biofilm formation, unlike 1-undecene, which directly modulates immune responses in eukaryotes .

Biological Activity

1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- is a highly fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties and biological activities. This article explores the biological activity of this specific compound through various studies and findings.

The compound is characterized by its long carbon chain and multiple fluorinated groups. The presence of fluorine atoms significantly alters the physical and chemical properties of the alkene compared to its non-fluorinated counterparts.

Biological Activity Overview

The biological activity of fluorinated alkenes can be attributed to their interaction with biological membranes and proteins. The following sections provide insights into specific biological effects observed in research studies.

1. Toxicological Effects

Research indicates that PFAS compounds can exhibit toxicological effects on various biological systems. For instance:

- Acute Toxicity : 1-Undecene is classified as harmful if swallowed and can cause skin irritation and respiratory issues upon inhalation .

- Cellular Impact : Studies have shown that exposure to similar fluorinated compounds can disrupt cellular functions and metabolic pathways.

2. Interaction with Enzymes

Fluorinated compounds often interact with enzymes involved in metabolic processes. For example:

- Inhibition of Enzymatic Activity : Some studies suggest that fluorinated alkenes may inhibit cytochrome P450 enzymes which play a crucial role in drug metabolism .

3. Effects on Microbial Growth

Fluorinated compounds have been shown to affect microbial growth:

- Fungal Growth Inhibition : In a study involving decanal (a related compound), it was found that treatment with certain alkenes resulted in reduced sclerotia production in Aspergillus flavus, indicating a potential antifungal effect .

Case Studies

Several case studies provide deeper insights into the biological activity of 1-undecene derivatives:

The mechanisms through which 1-undecene and its derivatives exert biological effects include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to fluorinated compounds may lead to increased oxidative stress within cells.

Q & A

Q. How can the molecular structure and purity of 1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- be verified experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm fluorine substitution patterns, as fluorine atoms dominate the structure. Compare chemical shifts with known fluorinated alkenes (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene in ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate molecular weight (446.1 g/mol, per ) and fragmentation patterns. Cross-reference with gas-phase ion energetics data (e.g., ionization potentials in ).

- Elemental Analysis: Quantify carbon, hydrogen, and fluorine ratios to confirm stoichiometry (CHF) .

Q. What synthetic routes are viable for introducing heptadecafluoro groups into undecene derivatives?

Methodological Answer:

- Radical Fluorination: Use perfluorinated iodides (e.g., CFI) as precursors in radical chain reactions under UV light, leveraging thermochemical data (e.g., bond dissociation energies from ) to optimize reaction conditions .

- Electrophilic Fluorination: Employ fluorinating agents like XeF or Selectfluor® in inert solvents (e.g., perfluorohexane), monitoring reaction progress via NMR .

- Post-Functionalization: Modify pre-fluorinated alkenes (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene, CAS 21652-58-4) through controlled oligomerization or cross-coupling reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks, as fluorinated alkenes may release toxic degradation products (e.g., HF) under heat or UV exposure .

- Personal Protective Equipment (PPE): Wear fluoropolymer-coated gloves and aprons to prevent skin contact, as perfluoroalkenes can penetrate standard latex .

- Waste Disposal: Neutralize residues with calcium hydroxide to convert HF into inert CaF .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Model fluorination pathways (e.g., radical vs. ionic mechanisms) to reconcile discrepancies in experimental yields. Compare activation energies with thermochemistry data () .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., perfluorocarbon vs. hydrocarbon solvents) on reaction kinetics, aligning with experimental observations of solvent-dependent regioselectivity .

- Meta-Analysis: Systematically review conflicting data (e.g., divergent ionization potentials in ) using frameworks like PRISMA to identify methodological biases .

Q. What environmental persistence and degradation pathways are relevant for this compound?

Methodological Answer:

- Persistence Studies: Conduct accelerated degradation tests (e.g., OECD 307) under varying pH and UV conditions. Compare with bibliometric data on perfluorinated compounds (PFCs) in .

- Advanced Oxidation Processes (AOPs): Evaluate hydroxyl radical (•OH) or sulfate radical (SO)-mediated degradation using LC-MS/MS to track intermediates .

- Ecotoxicity Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models to predict bioaccumulation potential, referencing fluorotelomer alcohol analogs in .

Q. How can spectroscopic techniques address challenges in characterizing fluorine-induced electronic effects?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS): Quantify electron-withdrawing effects of fluorine substituents by analyzing binding energy shifts in C 1s and F 1s spectra .

- Vibrational Spectroscopy: Pair Raman and IR data with computational vibrational modes (e.g., Gaussian software) to assign peaks in highly fluorinated regions .

- Solid-State NMR: Resolve crystallographic disorder in fluorinated domains using magic-angle spinning (MAS) NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.